![molecular formula C50H82N4O10S B1245523 Pactimibe sulfate CAS No. 608510-47-0](/img/structure/B1245523.png)
Pactimibe sulfate
Overview
Description
Pactimibe, also known as CS-505, is an ACAT inhibitor. It stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits. Pactimibe reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice .
Synthesis Analysis
Pactimibe sulfate (CS-505) has multiple metabolic pathways including indolin oxidation to form R-125528, omega-1 oxidation, N-dealkylation, and glucuronidation .Molecular Structure Analysis
The molecular formula of Pactimibe sulfate is C50H82N4O10S. The exact mass is 930.58 and the molecular weight is 931.284 .Chemical Reactions Analysis
Pactimibe sulfate has multiple metabolic pathways including indolin oxidation to form R-125528, omega-1 oxidation, N-dealkylation, and glucuronidation .Physical And Chemical Properties Analysis
The molecular weight of Pactimibe sulfate is 931.3 g/mol. It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 12 .Scientific Research Applications
- Unique Aspect : Safety testing should consider metabolite levels in specific genetic backgrounds, especially when disproportionate exposure occurs in PMs .
- Unique Aspect : Understanding how pactimibe interacts with commonly co-administered medications informs dosing adjustments and safety profiles .
CYP2D6 Polymorphism and Pharmacokinetics
Drug-Drug Interactions
Metabolic Pathways and R-125528 Formation
Mechanism of Action
Target of Action
Pactimibe sulfate primarily targets Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the formation of cholesteryl esters. By inhibiting ACAT, Pactimibe sulfate can effectively reduce the formation of these esters .
Mode of Action
Pactimibe sulfate inhibits ACAT in a noncompetitive manner, with IC50 values of 2.0 μM, 2.7 μM, and 4.7 μM in the liver, macrophages, and THP-1 cells, respectively . It also noncompetitively inhibits oleoyl-CoA with a Ki value of 5.6 μM .
Biochemical Pathways
Pactimibe sulfate affects multiple metabolic pathways. It undergoes indolin oxidation to form R-125528, ω-1 oxidation, N-dealkylation, and glucuronidation . The indolin oxidation and the ω-1 oxidation are dominant and are mainly catalyzed by CYP3A4 and CYP2D6, respectively .
Pharmacokinetics
The pharmacokinetics of Pactimibe sulfate involve multiple metabolic pathways, including indolin oxidation to form R-125528, ω-1 oxidation, N-dealkylation, and glucuronidation . The intrinsic clearance (CL int) values for these pathways in human hepatic microsomes were 0.63 and 0.76 μl/min/mg-protein, respectively . The systemic clearance of R-125528, a plasma metabolite of Pactimibe sulfate, was highly dependent on CYP2D6 activity .
Result of Action
The inhibition of ACAT by Pactimibe sulfate leads to a decrease in the formation of cholesteryl esters. This results in reduced cholesterol absorption from the intestine, reduced cholesteryl ester formation in the liver, and enhanced elimination of cholesterol from the body . These effects contribute to the reduction of serum cholesterol levels .
Action Environment
The action of Pactimibe sulfate can be influenced by various environmental factors. For instance, the systemic clearance of its plasma metabolite, R-125528, is highly dependent on CYP2D6 activity . Therefore, factors that affect CYP2D6 activity, such as genetic polymorphisms and drug-drug interactions, can potentially influence the action, efficacy, and stability of Pactimibe sulfate .
properties
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQESRCXYYHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209694 | |
Record name | Pactimibe sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pactimibe sulfate | |
CAS RN |
608510-47-0 | |
Record name | Pactimibe sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pactimibe sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PACTIMIBE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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